[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate
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Overview
Description
[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate is a diterpenoid compound belonging to the fusicoccane family. These compounds are known for their complex structures and significant biological activities. This compound, like other fusicoccanes, is derived from natural sources such as fungi and liverworts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of [(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[930 extraction from natural sources, such as fungi, remains a viable method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate, like other fusicoccanes, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation can lead to the formation of hydroxyl or carbonyl groups, while reduction can result in the formation of alcohols or alkanes .
Scientific Research Applications
[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Potential use in agriculture as a biostimulant to enhance plant growth
Mechanism of Action
The mechanism of action of [(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate involves its interaction with specific molecular targets. It is known to stabilize protein-protein interactions, particularly those involving 14-3-3 proteins. This stabilization can lead to various biological effects, including the induction of apoptosis in cancer cells. The pathways involved often include the modulation of signaling cascades that regulate cell growth and survival .
Comparison with Similar Compounds
[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate can be compared with other fusicoccanes, such as:
Fusicoccin A: Known for its ability to stabilize the H±ATPase/14-3-3 complex in plants.
Anadensin: Exhibits antimicrobial activity and can inhibit biofilm formation.
Barbifusicoccin A and B: Found in liverworts and have unique biological activities
Properties
CAS No. |
101390-89-0 |
---|---|
Molecular Formula |
C22H34O5 |
Molecular Weight |
378.509 |
InChI |
InChI=1S/C22H34O5/c1-11(2)22(26)8-7-21(6)10-16-12(3)17(24)9-15(16)13(4)19(27-14(5)23)18(25)20(21)22/h11,13,15-16,18-20,25-26H,3,7-10H2,1-2,4-6H3/t13-,15+,16+,18+,19+,20-,21-,22-/m1/s1 |
InChI Key |
XSFSJNOGDNLBBA-IHVLQLBFSA-N |
SMILES |
CC1C2CC(=O)C(=C)C2CC3(CCC(C3C(C1OC(=O)C)O)(C(C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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